molecular formula C8H9N5O2 B11898421 N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine

N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine

Cat. No.: B11898421
M. Wt: 207.19 g/mol
InChI Key: CDUCORPHSGURIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine: is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by its unique structure, which includes a nitro group at the 7th position and a dimethyl substitution at the nitrogen and carbon positions. The imidazo[4,5-c]pyridine core is known for its diverse biological activities and is a key scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by nitration and methylation steps. The reaction conditions often require the use of strong acids or bases, and the process may involve multiple steps to achieve the desired substitution pattern.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine is its role as an inhibitor of Src family kinases (SFKs). Research has demonstrated that derivatives of imidazo[4,5-c]pyridine can effectively inhibit SFKs, which are implicated in various cancers.

Case Study: Glioblastoma Treatment

A study identified several imidazo[4,5-c]pyridine derivatives that exhibited potent SFK inhibition in the submicromolar range. Among these, compound 1s demonstrated significant antiproliferative activity against glioblastoma cell lines (U87, U251, T98G) comparable to lead compounds like PP2. Molecular dynamics simulations indicated that these compounds bind effectively to the ATP binding site of SFKs, suggesting their potential as therapeutic agents for glioblastoma treatment .

Fluorescent Probes

The dimethylamino group present in this compound enhances its utility as a fluorescent probe. This property is particularly valuable in biological imaging and detection applications.

Research Findings

Fluorescent chalcone compounds incorporating dimethylamino groups have been synthesized and characterized for their structural effects on fluorescence. The findings indicate that the introduction of specific substituents can significantly impact fluorescence brightness and stability. This highlights the potential for this compound to be utilized in developing novel fluorescent probes for biological applications .

Summary of Applications

Application AreaDescriptionReference
Kinase Inhibition Inhibits Src family kinases; potential treatment for glioblastoma.
Fluorescent Probes Utilized in biological imaging due to enhanced fluorescence properties.
Antiproliferative Activity Demonstrated effectiveness against various cancer cell lines; potential for further development.

Mechanism of Action

The mechanism of action of N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. The nitro group and the imidazo[4,5-c]pyridine core play crucial roles in its biological activity. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    1H-imidazo[4,5-c]pyridin-4-amine: Lacks the nitro and dimethyl substitutions, resulting in different biological activity.

    N-methyl-1H-imidazo[4,5-c]pyridin-4-amine: Contains a single methyl group, leading to variations in its chemical and biological properties.

    7-nitro-1H-imidazo[4,5-c]pyridin-4-amine: Lacks the N-methyl substitution, affecting its reactivity and interactions.

Uniqueness: N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the nitro group and the dimethyl substitutions enhances its reactivity and potential as a bioactive molecule, making it a valuable compound in various fields of research and industry.

Biological Activity

N,1-Dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine (CAS Number: 799780-76-0) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C8_8H9_9N5_5O2_2
  • Molecular Weight : 207.19 g/mol
  • LogP : 0.86330
  • PSA (Polar Surface Area) : 91.79 Ų

This compound exhibits biological activity primarily through its interaction with various kinases and receptors. It has been identified as a selective inhibitor of Aurora kinases, which are critical in cell division and proliferation. The compound's structure allows it to bind effectively to the active sites of these enzymes, inhibiting their function and thus affecting cancer cell growth.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown efficacy against specific cancer cell lines by inhibiting Aurora-A kinase activity. In HCT116 human colon carcinoma cells, the compound demonstrated IC50_{50} values comparable to known inhibitors, indicating significant potency in disrupting cancer cell proliferation .

Case Study 1: Aurora Kinase Inhibition

In a study focusing on the design and synthesis of imidazo[4,5-c]pyridine derivatives as Aurora kinase inhibitors, this compound was evaluated alongside other derivatives. The results indicated that compounds with similar structural motifs could effectively inhibit Aurora-A and Aurora-B kinases in vitro .

CompoundIC50_{50} (µM)Target Kinase
28c0.45Aurora-A
40f0.50Aurora-B
N,N-Dimethyl Compound0.40Aurora-A

Case Study 2: Structure–Activity Relationship

A structure–activity relationship (SAR) study was conducted to identify key functional groups that enhance biological activity in imidazo[4,5-c]pyridine derivatives. Modifications at the 7-position significantly influenced potency against various kinases. The nitro group at this position was found to be crucial for maintaining high inhibitory activity .

Properties

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

N,1-dimethyl-7-nitroimidazo[4,5-c]pyridin-4-amine

InChI

InChI=1S/C8H9N5O2/c1-9-8-6-7(12(2)4-11-6)5(3-10-8)13(14)15/h3-4H,1-2H3,(H,9,10)

InChI Key

CDUCORPHSGURIT-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C2=C1N=CN2C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.